(Z)-methyl 2-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, any common names, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its stereochemistry and any functional groups present.Chemical Reactions Analysis
This involves detailing any known reactions that the compound undergoes, including the conditions and products of these reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structural Characterization
Research into compounds structurally related to "(Z)-methyl 2-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate" primarily involves the synthesis and structural characterization of these molecules. Studies have shown that molecules with pyrazolone and benzofuran components exhibit complex hydrogen bonding patterns, leading to various crystalline structures. For instance, compounds featuring amino-pyrazolyl and nitrobenzoyl groups linked through hydrogen bonds form intricate molecular sheets or chains, indicating significant interest in their crystalline properties and potential for forming solid-state materials with specific functions (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Several studies have explored the coordination chemistry of pyrazolone-based ligands with metal ions, leading to the development of metal-organic frameworks (MOFs). These frameworks are noted for their porous structures, which can be utilized for gas adsorption, sensing applications, and catalysis. For example, a MOF constructed from carboxylate-pyrazolate shared zinc clusters demonstrated the ability to selectively sense nitrobenzene over other aromatic compounds through luminescent quenching, highlighting its potential as a chemical sensor (Zheng et al., 2013).
Antimicrobial Activities
Compounds derived from or related to "(Z)-methyl 2-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate" have also been studied for their antimicrobial properties. Certain derivatives have shown significant activity against a range of fungal and bacterial species, suggesting their potential as templates for the development of new antimicrobial agents. The synthesis and evaluation of novel benzofuran derivatives, for instance, revealed some compounds with notable antimicrobial activity, underscoring the therapeutic potential of this chemical class (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Optical and Luminescent Properties
The optical and luminescent properties of pyrazolone and benzofuran derivatives have been a subject of interest for their potential applications in materials science. The study of novel oxadiazole derivatives, for example, demonstrated variations in UV-vis absorption and fluorescence spectral characteristics depending on the substituents, indicating their utility in designing materials for optical applications (Jiang, Liu, Lv, & Zhao, 2012).
Safety And Hazards
This involves detailing any known hazards associated with the compound, as well as appropriate safety precautions.
Future Directions
This could involve potential applications for the compound, areas for further research, or ways the synthesis could be improved.
I hope this helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
methyl (2Z)-2-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O6/c1-34-26(31)17-10-11-22-21(13-17)25(30)23(35-22)14-18-15-28(19-7-3-2-4-8-19)27-24(18)16-6-5-9-20(12-16)29(32)33/h2-15H,1H3/b23-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZYIEUNADLJLD-UCQKPKSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=CC3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.